molecular formula C7H5FN4O B2392988 1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one CAS No. 14213-07-1

1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one

Cat. No.: B2392988
CAS No.: 14213-07-1
M. Wt: 180.142
InChI Key: KHGLEGNLDJXZOK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the fluorophenyl group in this compound adds unique properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one typically involves the reaction of 4-fluorobenzylamine with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring . The reaction conditions include:

    Temperature: Reflux

    Solvent: Ethanol or methanol

    Catalyst: None required

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst

Major Products Formed:

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

    1-(4-Fluorophenyl)-1H-tetrazole: Similar structure but lacks the carbonyl group.

    4-Fluorophenyl isocyanate: Contains a different functional group but shares the fluorophenyl moiety.

    4-Fluorophenyl isothiocyanate: Similar to isocyanate but with a sulfur atom.

Uniqueness: 1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one is unique due to the presence of both the fluorophenyl group and the tetrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-fluorophenyl)-1H-tetrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGLEGNLDJXZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)NN=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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